2-Iminopropanediamide 2-Iminopropanediamide
Brand Name: Vulcanchem
CAS No.: 89033-02-3
VCID: VC8006447
InChI: InChI=1S/C3H5N3O2/c4-1(2(5)7)3(6)8/h4H,(H2,5,7)(H2,6,8)
SMILES: C(=N)(C(=O)N)C(=O)N
Molecular Formula: C3H5N3O2
Molecular Weight: 115.09 g/mol

2-Iminopropanediamide

CAS No.: 89033-02-3

Cat. No.: VC8006447

Molecular Formula: C3H5N3O2

Molecular Weight: 115.09 g/mol

* For research use only. Not for human or veterinary use.

2-Iminopropanediamide - 89033-02-3

Specification

CAS No. 89033-02-3
Molecular Formula C3H5N3O2
Molecular Weight 115.09 g/mol
IUPAC Name 2-iminopropanediamide
Standard InChI InChI=1S/C3H5N3O2/c4-1(2(5)7)3(6)8/h4H,(H2,5,7)(H2,6,8)
Standard InChI Key DPRLQYSTPKQKRP-UHFFFAOYSA-N
SMILES C(=N)(C(=O)N)C(=O)N
Canonical SMILES C(=N)(C(=O)N)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Aminopropanediamide (C₃H₇N₃O₂) is a diamide derivative of malonic acid, featuring an amino group at the central carbon atom. Its IUPAC name, 2-aminopropane-1,3-diamide, reflects this structure, where two amide groups flank the amino-substituted carbon. The compound is alternatively termed aminomalonamide or 2-azanylpropanediamide in technical contexts .

Key Identifiers:

PropertyValue
CAS Registry Number62009-47-6
EINECS Number263-370-4
Molecular FormulaC₃H₇N₃O₂
Molar Mass117.11 g/mol
InChI KeyInChI=1/C3H7N3O2/c4-1(2(5)7)3(6)8/h1H,4H2,(H2,5,7)(H2,6,8)

Structural Analysis

Physicochemical Properties

Thermal and Solubility Profiles

2-Aminopropanediamide exhibits moderate thermal stability, with a melting point of 180–185°C and a predicted boiling point of 410.1±40.0°C. Its limited solubility in polar aprotic solvents like DMSO and methanol (sparingly soluble) suggests strong intermolecular hydrogen bonding, which dominates its dissolution behavior.

Table 1: Key Physical Properties

PropertyValue
Density1.399±0.06 g/cm³
Melting Point180–185°C
Boiling Point410.1±40.0°C (predicted)
Flash Point201.8°C
SolubilitySparingly in DMSO, methanol
Vapor Pressure6.19×10⁻⁷ mmHg (25°C)

Synthesis and Manufacturing

Industrial-Scale Preparation

The primary synthesis route involves ammonolysis of 2-aminomalonic acid ethyl ester. A representative protocol from is outlined below:

Procedure:

  • Reactants: 17.5 g of 2-aminomalonic acid ethyl ester, 22 g of 50% ammonium chloride aqueous solution.

  • Conditions: Reflux at 100°C for 2 hours under inert atmosphere.

  • Workup: Filtration followed by drying at 60°C for 8 hours.

  • Yield: 10.2 g (87%) of pale yellow solid.

This one-step process highlights the compound’s accessibility from ethyl ester precursors, leveraging cost-effective ammonium salts as ammonia sources.

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution, where the ethoxy groups of the ester are displaced by ammonia-derived nucleophiles. The aqueous ammonium chloride facilitates proton transfer, stabilizing intermediates and driving the reaction to completion.

Applications in Pharmaceutical and Chemical Industries

Pharmaceutical Intermediate

2-Aminopropanediamide is a precursor to 2-aminomalononitrile and 2-methyl-5-carboxylic acid pyrazine, both of which are building blocks for antiviral and anticancer agents. For example, pyrazine derivatives are integral to drugs like pyrazinamide (antitubercular) and favipiravir (antiviral) .

Future Directions and Research Opportunities

Expanding Synthetic Utility

Further exploration of 2-aminopropanediamide in multicomponent reactions (e.g., Ugi, Passerini) could yield novel heterocycles with bioactive properties. Additionally, its use in polymer synthesis—akin to nylon’s diamine-diacid chemistry—remains underexplored.

Mechanistic Studies

Advanced spectroscopic and computational analyses are needed to elucidate its solid-state packing and solution-phase behavior, which would inform purification strategies and formulation development.

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